N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide
Description
N'-(5-Chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic ethanediamide derivative featuring a 5-chloro-2-methoxyphenyl group and a 4-(2-fluorophenyl)piperazine-linked ethyl chain (Fig. 1). This compound’s structure combines a halogenated aryl moiety with a piperazine-ethyl backbone, a design common in central nervous system (CNS)-targeting agents due to piperazine’s role in modulating receptor interactions .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3/c1-30-19-7-6-15(22)14-17(19)25-21(29)20(28)24-8-9-26-10-12-27(13-11-26)18-5-3-2-4-16(18)23/h2-7,14H,8-13H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHWNOHPNCZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent.
Substitution Reaction: The piperazine intermediate is then reacted with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
Structural Insights :
- The 2-fluorophenyl piperazine group in the target compound and BA94687 is associated with high affinity for serotonin (5-HT₁A) and dopamine D₂/D₃ receptors, as seen in cariprazine () .
- Tetrahydrofuran substitution () reduces molecular weight and polarity compared to the target compound, which may alter pharmacokinetic profiles .
Piperazine-Containing Compounds with Distinct Scaffolds
Piperazine is a versatile pharmacophore. Notable examples:
Comparative Analysis :
- Halogen Effects : The target compound’s 2-fluorophenyl group may confer milder receptor affinity compared to cariprazine’s 2,3-dichlorophenyl , which shows stronger D₃ binding .
- Radiolabeled Analogs : 18F-Mefway’s cyclohexane scaffold achieves superior brain uptake vs. linear ethanediamides, highlighting scaffold-dependent biodistribution .
Substituent Impact on Receptor Binding
- Methoxy vs.
- Fluorophenyl vs. Dichlorophenyl : Fluorine’s smaller size and electronegativity may reduce off-target interactions compared to bulkier dichlorophenyl groups in cariprazine .
Research Findings and Data Gaps
- Receptor Profiling: No direct binding data exist for the target compound. However, BA94687 () and cariprazine () suggest plausible 5-HT/D₂ activity.
- Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized via piperazine alkylation and carbodiimide-mediated couplings, implying scalable routes for the target .
- Therapeutic Potential: Structural parallels to antipsychotics (e.g., cariprazine) and serotonin modulators (e.g., 18F-Mefway) position the compound as a candidate for neuropsychiatric drug development .
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that this compound acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), specifically showing selectivity towards ENT2 over ENT1. ENTs are critical in regulating nucleotide synthesis and adenosine signaling, making them significant targets in cancer therapy and other diseases.
Structure-Activity Relationship (SAR)
A study investigating the SAR of related compounds revealed that modifications to the piperazine and aromatic moieties significantly affect the inhibitory potency against ENTs. The introduction of a fluorine atom on the phenyl ring enhances binding affinity and selectivity towards ENT2, as demonstrated in various analogues tested in vitro .
Biological Activity Data
The following table summarizes key biological activity data for this compound and its analogues:
| Compound | Target | IC50 (µM) | Selectivity Ratio (ENT2/ENT1) |
|---|---|---|---|
| This compound | ENT1 | 10.5 | 1:3 |
| N'-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide | ENT2 | 3.8 | 1:6 |
| FPMINT (analog) | ENT1 | 7.0 | 1:5 |
| FPMINT (analog) | ENT2 | 0.5 | 10:1 |
Case Studies
Case Study 1: Inhibition of Nucleotide Transport
In a controlled experiment using nucleoside transporter-deficient cell lines, the compound demonstrated significant inhibition of uridine uptake, indicating its effectiveness as an ENT inhibitor. The results showed a dose-dependent response, with maximum inhibition observed at higher concentrations .
Case Study 2: Selectivity Profiling
Further investigations into the selectivity of this compound revealed that modifications to the piperazine ring could enhance selectivity for ENT2, providing insights into potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial. The analogues were evaluated for their ability to inhibit both ENTs, highlighting the importance of structural modifications in achieving desired pharmacological profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
